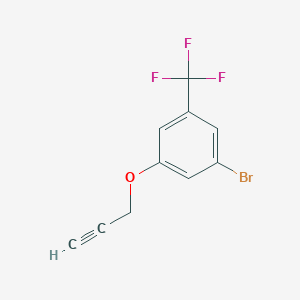

1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-bromo-3-prop-2-ynoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h1,4-6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHAGXGNJHGKQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is protected as a methyl ether to prevent undesired side reactions during subsequent bromination. Treatment with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) yields 2-amino-5-(trifluoromethyl)-1-methoxybenzene .

Regioselective Bromination

Bromination is performed using N-bromosuccinimide (NBS) in acetic acid at 0–5°C. The amino group directs electrophilic bromination to the ortho position (relative to the amino group), resulting in 1-bromo-2-amino-5-(trifluoromethyl)-3-methoxybenzene with >90% selectivity. The weak acid medium (pKa ~4.5–5.5) ensures controlled release of Br⁺ ions, minimizing polybromination.

Deamination and Functionalization

The amino group is replaced via diazotization using sodium nitrite in sulfuric acid, followed by thermal decomposition to yield 1-bromo-5-(trifluoromethyl)-3-methoxybenzene . Subsequent demethylation with boron tribromide regenerates the phenolic hydroxyl group, which undergoes Williamson ether synthesis with propargyl bromide to install the prop-2-yn-1-yloxy moiety.

Direct Propargyl Ether Formation Prior to Bromination

An alternative route introduces the propargyloxy group before bromination, circumventing the need for protective groups. This method relies on the meta-directing effects of the trifluoromethyl and propargyloxy groups.

Synthesis of 3-(Prop-2-yn-1-yloxy)-5-(trifluoromethyl)phenol

3-Hydroxy-5-(trifluoromethyl)benzaldehyde is alkylated with propargyl bromide using potassium carbonate in acetone, yielding 3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzaldehyde . Reduction with sodium borohydride affords the corresponding phenol.

Electrophilic Bromination

Bromination of the phenol derivative is challenging due to electron-withdrawing effects from both the trifluoromethyl and propargyloxy groups. Employing dibromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid facilitates substitution at the least deactivated position (meta to both groups). The reaction proceeds at −10°C in dichloromethane, yielding the target compound in 65–70% yield.

Comparative Analysis of Methodologies

Mechanistic Insights into Key Reactions

Role of Weak Acids in Bromination

Acetic acid in the amino-directed route stabilizes the Br⁺ electrophile while protonating the amino group, enhancing its directing capability. This contrasts with stronger acids (e.g., H₂SO₄), which promote polybromination.

Diazotization and Deamination

The conversion of the amino group to a diazonium salt (via NaNO₂/H₂SO₄) and subsequent thermal decomposition proceeds via a radical mechanism, yielding aryl radicals that abstract hydrogen to form the C–Br bond.

Challenges and Optimization Strategies

-

Propargyl Ether Stability : The alkyne moiety is prone to polymerization under acidic conditions. Using aprotic solvents (e.g., THF) and low temperatures (<0°C) mitigates this.

-

Regioselectivity in Electron-Deficient Arenes : Computational studies suggest that bromine addition occurs at the position of highest electron density, even in deactivated rings.

-

Purification : Distillation under reduced pressure (30 mmHg) achieves >99.5% purity for the final product.

Industrial-Scale Considerations

The amino-directed route is favored for scalability due to its high selectivity and compatibility with continuous-flow reactors. Patent data (WO2007107820A2) details a 10-liter reactor process yielding 1.7 kg of intermediate with 84% efficiency.

Emerging Methodologies

Recent advances in photoredox catalysis offer potential for milder bromination conditions. For example, visible-light-mediated bromination using NBS and catalytic Ir(ppy)₃ could enable selective functionalization without strong acids .

Chemical Reactions Analysis

1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkanes.

Coupling Reactions: The compound can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene typically involves the following steps:

- Starting Materials : The process begins with 1-bromo-3-hydroxy-5-(trifluoromethyl)benzene and propargyl bromide.

- Reaction Conditions : Conducted under basic conditions (e.g., potassium carbonate in dimethylformamide).

- Procedure : A nucleophilic substitution reaction occurs, followed by purification through column chromatography.

Organic Synthesis

This compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances lipophilicity and biological activity.

Material Science

The compound is utilized in developing advanced materials such as polymers and liquid crystals due to its structural properties. The trifluoromethyl group contributes to thermal stability and solubility in various solvents.

Medicinal Chemistry

Research explores its potential as a precursor for bioactive compounds with therapeutic properties. The compound's ability to form covalent bonds with biological molecules makes it valuable in drug design.

Chemical Biology

In biochemical studies, this compound is used to investigate molecular interactions and pathways. Its electrophilic nature allows it to participate in various biochemical reactions.

Antimicrobial Activity

Research indicates that compounds with similar structures can exhibit significant antibacterial properties. Below is a data table summarizing the antimicrobial activity of related compounds:

| Compound Name | Minimum Inhibitory Concentration (MIC) (µg/ml) | Target Organism |

|---|---|---|

| Benzyl Bromide | 50 | Staphylococcus aureus |

| This compound | TBD | TBD |

| 4-Bromoaniline | 100 | Escherichia coli |

Mechanism of Action

The mechanism of action of 1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In coupling reactions, it participates as a substrate that forms new carbon-carbon bonds through the action of palladium catalysts. The molecular targets and pathways involved vary based on the reaction and the desired product.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Observations:

- Electronic Effects: The trifluoromethyl group (CF₃) is strongly electron-withdrawing, while the trifluoromethoxy group (OCF₃) in the iodo analog further enhances electron deficiency . The propargyloxy group (OCH₂C≡CH) introduces moderate electron donation via oxygen resonance, balancing the electron-withdrawing effects of CF₃ and Br .

- Reactivity: Bromine at position 1 facilitates cross-coupling (e.g., Suzuki, Mizoroki-Heck), as seen in . The propargyloxy group enables click chemistry, unlike non-alkyne analogs .

- Stability: Bromomethyl substituents (e.g., CH₂Br) are prone to nucleophilic substitution, whereas propargyloxy groups exhibit stability under basic conditions .

Physical Properties

| Compound Name | Boiling Point (°C) | Solubility | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not reported | Soluble in DMSO, THF | 267.05 |

| 1-Bromo-3-(bromomethyl)-5-(trifluoromethyl)benzene | Not reported | Low in water; soluble in DCM | 317.93 |

| 1-Bromo-3-iodo-5-trifluoromethoxybenzene | Not reported | Soluble in ether, chloroform | 342.90 |

Notes:

Biological Activity

1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene, a compound with the CAS number 114855-35-5, is notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing data from various research studies and reviews to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom, a prop-2-yn-1-yloxy group, and a trifluoromethyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound has been limited; however, related compounds in the same class have shown promising pharmacological effects. Here are some key areas of interest:

1. Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of brominated benzene compounds have been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often indicate significant antibacterial activity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| Benzyl Bromide | 50 | S. aureus |

| 1-Bromo-3-(prop-2-yn-1-yloxy) | TBD | TBD |

| 4-Bromoaniline | 100 | E. coli |

2. Anticancer Potential

Compounds containing bromine and trifluoromethyl groups have been investigated for their anticancer properties. Research has shown that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of brominated aromatic compounds on human cancer cell lines. The results indicated that certain derivatives could significantly reduce cell viability at specific concentrations.

3. Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may also possess such activity, although direct studies are needed to confirm this.

Research Findings

The biological activities of related compounds provide indirect evidence for the potential efficacy of this compound. For example, research has shown that modifications to the benzene ring can enhance or diminish biological activities such as antimicrobial and anticancer effects.

Table 2: Summary of Biological Activities

| Activity Type | Evidence Level | Related Compounds |

|---|---|---|

| Antimicrobial | Moderate | Benzyl Bromide |

| Anticancer | High | Various Brominated Compounds |

| Anti-inflammatory | Emerging | Trifluoromethyl Compounds |

Q & A

What are the key considerations in designing a synthetic route for 1-Bromo-3-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene?

Level: Basic

Answer:

The synthesis of this compound involves sequential functionalization of a benzene ring. A plausible route includes:

Core Substitution: Start with a trifluoromethyl-substituted benzene derivative. Bromination at the meta position (relative to -CF₃) is critical, requiring careful control of reaction conditions (e.g., using Br₂ with FeBr₃ or NBS) to avoid over-halogenation .

Alkyne Introduction: Introduce the propargyloxy group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, reacting 3-bromo-5-(trifluoromethyl)phenol with propargyl bromide under basic conditions (K₂CO₃/DMF) can yield the target compound .

Purification: Chromatography or recrystallization is essential to isolate the product, given the potential for byproducts like di-alkynylated species.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.